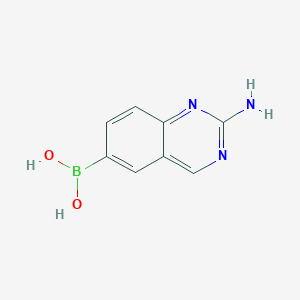
(2-Aminoquinazolin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminoquinazolin-6-yl)boronic acid is a boronic acid derivative featuring a quinazoline core structure Quinazolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoquinazolin-6-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: The boronic acid group can be introduced through the reaction of a suitable precursor with a boronic acid derivative, such as boronic esters or boronic acids themselves.
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the condensation of o-aminobenzonitrile with formamide or other suitable reagents.
Coupling Reaction: The boronic acid group is then coupled to the quinazoline core using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (2-Aminoquinazolin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The quinazoline core can be reduced to form different derivatives.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Reduced Derivatives: Formed through the reduction of the quinazoline core.
Substituted Derivatives: Formed through substitution reactions involving nucleophiles.
科学研究应用
(2-Aminoquinazolin-6-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of chemical sensors and materials with specific properties.
作用机制
The mechanism by which (2-Aminoquinazolin-6-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The quinazoline core can interact with various cellular components, influencing signaling pathways and cellular processes.
相似化合物的比较
(2-Aminoquinazolin-6-yl)boronic acid is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other boronic acid derivatives, quinazoline derivatives, and related heterocyclic compounds.
Uniqueness: The combination of the boronic acid group and the quinazoline core provides unique chemical and biological properties, making it distinct from other compounds in its class.
属性
分子式 |
C8H8BN3O2 |
|---|---|
分子量 |
188.98 g/mol |
IUPAC 名称 |
(2-aminoquinazolin-6-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c10-8-11-4-5-3-6(9(13)14)1-2-7(5)12-8/h1-4,13-14H,(H2,10,11,12) |
InChI 键 |
MPARUIYWLANLDG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=CN=C(N=C2C=C1)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















